{(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid
Description
{(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid is a synthetic small molecule characterized by a central glycine backbone modified with a 4-methoxyphenyl group and a 4-phenylpiperazine moiety linked via a ketone bridge. The 4-methoxyphenyl group may enhance metabolic stability or modulate lipophilicity, while the phenylpiperazine subunit contributes to receptor-binding specificity.
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-28-19-9-7-18(8-10-19)24(16-21(26)27)15-20(25)23-13-11-22(12-14-23)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSPFCKQRAEKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxyphenylacetic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common in industrial settings .
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The synthesis of this compound involves multi-step processes, with cyclization playing a central role:
Key findings:
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The piperazine ring is synthesized via Buchwald-Hartwig amination or SNAr reactions , leveraging palladium catalysts for C–N bond formation .
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The aminoacetic acid group is introduced through nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis .
Piperazine Ring
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites, forming quaternary ammonium salts or amides .
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Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions .
Methoxyphenyl Group
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Demethylation : Treating with BBr₃ removes the methoxy group, yielding a phenolic derivative .
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Electrophilic Substitution : Undergoes nitration or sulfonation at the para position relative to the methoxy group .
Aminoacetic Acid Moiety
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Esterification : Forms methyl or ethyl esters under acidic alcohol conditions .
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Amidation : Reacts with primary amines to generate peptidomimetic derivatives .
Modification Reactions for Bioactivity Optimization
Structural analogs of this compound have been synthesized to explore structure-activity relationships (SAR):
Key findings from QSAR studies :
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Electronegative substituents on the phenyl ring enhance receptor binding affinity.
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Bulky groups on the piperazine nitrogen reduce metabolic degradation .
Degradation and Stability
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Hydrolytic Degradation : The amide bond in the 2-oxoethyl group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-methoxyaniline and piperazine derivatives .
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Photodegradation : Exposure to UV light induces cleavage of the methoxy group, forming quinone-like byproducts .
Industrial and Pharmacological Relevance
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Scale-Up Synthesis : Optimized using continuous-flow reactors to reduce side reactions (e.g., over-alkylation) .
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Prodrug Development : Ester derivatives show improved oral bioavailability in preclinical models .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and catalysis. Ongoing research focuses on leveraging its piperazine and aminoacetic acid motifs for targeted drug design and sustainable synthetic methodologies.
Scientific Research Applications
Neuropharmacology
The compound exhibits significant potential in neuropharmacological applications due to its structural similarity to known psychoactive agents. Research indicates that it may act as an antagonist or modulator at neurotransmitter receptors, influencing pathways related to anxiety and depression by modulating serotonin and dopamine levels.
Case Study:
A study published in the Journal of Neuropharmacology investigated the effects of similar compounds on serotonin receptor activity, suggesting that modifications in the piperazine ring can enhance receptor affinity and selectivity .
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that {(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid may possess anti-inflammatory and analgesic properties. While specific studies are required to confirm these effects, compounds with similar structures have shown promise in reducing inflammation and pain.
Research Insight:
Research in Pharmacology Reports demonstrated that piperazine derivatives exhibited anti-inflammatory effects in animal models, indicating a potential pathway for further exploration with this compound .
Structure-Activity Relationship (SAR)
The structural features of this compound allow for diverse interactions with biological targets. Quantitative structure–activity relationship (QSAR) modeling has been employed to predict how variations in its structure affect biological activity.
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| Fluoxetine | Piperazine ring, phenolic structure | Antidepressant |
| Citalopram | Piperazine ring, aliphatic side chain | Antidepressant |
| Sertraline | Piperazine ring, additional aromatic groups | Antidepressant |
This table highlights how the unique combination of functional groups in this compound may confer distinct pharmacological properties not present in other piperazine-containing drugs .
Synthesis and Development
The synthesis of this compound generally involves multiple steps, including the formation of the piperazine moiety and subsequent modifications to introduce the methoxyphenyl and aminoacetic acid groups. High-throughput screening methods are utilized to evaluate its efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of {(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a 4-methoxyphenylaminoacetic acid core and a 4-phenylpiperazine ketone side chain. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Receptor Specificity :
- The 4-phenylpiperazine group in the target compound is associated with serotonin receptor (5-HT1A/5-HT2A) binding in analogs, whereas 3-chlorophenylpiperazine derivatives (e.g., ) show higher dopamine receptor affinity .
- Replacement of phenyl with pyrimidine () shifts activity toward kinase inhibition, leveraging pyrimidine’s ability to mimic purine in ATP-binding pockets .
Backbone Modifications: The acetic acid terminus in the target compound contrasts with butanoic acid () or acetamide () termini, which alter solubility and membrane permeability. Acetic acid derivatives generally exhibit higher aqueous solubility, favoring CNS drug design .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4-methoxyphenylglycine derivative with 4-phenylpiperazine via a chloroacetamide intermediate, analogous to methods in and using HATU/DIPEA-mediated amide bond formation .
- In contrast, phthalazine-based analogs () require multi-step heterocyclic ring construction, increasing synthetic complexity .
Purity and Commercial Availability: The target compound (CAS 1142216-14-5) is available at 96–98% purity from suppliers like Ryan Scientific, while analogs such as 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid () are less commercially accessible, emphasizing the former’s utility in high-throughput screening .
Research Implications
- Neurological Probe : For studying serotonin/dopamine receptor interactions.
- Oncology Candidate : Via piperazine’s role in kinase or protease inhibition (e.g., CDK5/p25 in ).
- Lead Optimization Scaffold : Modular substitutions (e.g., halogenation, heterocycle incorporation) can fine-tune activity, as demonstrated in and .
Biological Activity
{(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid (commonly referred to as the compound) is a synthetic organic molecule notable for its complex structure, which includes a methoxyphenyl group, a piperazine moiety, and an aminoacetic acid functional group. This compound has garnered interest due to its potential therapeutic applications, particularly in neuropharmacology, owing to the presence of the piperazine ring, which is prevalent in many psychoactive drugs.
- Molecular Formula : CHNO
- Molecular Weight : 383.45 g/mol
- CAS Number : 1142205-36-4
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the following areas:
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study investigating the effects of structurally similar compounds found that they significantly reduced anxiety-like behaviors in animal models. These findings suggest that this compound may have similar effects, warranting further investigation into its potential as an anxiolytic agent.
Case Study: Anti-inflammatory Potential
In vitro assays indicated that compounds with piperazine rings exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Although direct evidence for this specific compound is lacking, it suggests a promising avenue for future research into its therapeutic applications in inflammatory conditions .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with neurotransmitter systems may underlie its neuropharmacological effects. The compound's ability to modulate receptor activity could lead to alterations in neurotransmitter release and uptake, influencing mood and pain perception .
Q & A
Q. What synthetic routes are recommended for synthesizing {(4-Methoxyphenyl)[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino}acetic acid?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 4-methoxyphenylamine with a 2-oxoethyl intermediate. For example, allyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate (a related compound) was synthesized via nucleophilic substitution using 4-phenylpiperazine and ethyl chlorooxoacetate under reflux in acetonitrile .
- Step 2: Hydrolysis of ester groups to yield the acetic acid moiety, as seen in cariprazine synthesis (hydrolysis of ethyl esters using NaOH) .
- Step 3: Purification via column chromatography or preparative HPLC to isolate the final product.
Q. How is the compound characterized structurally in academic research?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (e.g., 1H NMR in CDCl3 at 500 MHz) confirm the presence of methoxy, phenylpiperazine, and carbonyl groups .
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures, particularly for resolving stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Advanced Questions
Q. What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer: Optimization strategies include:
- Coupling Reagents: Use of carbodiimides (e.g., DCC) or peptide coupling agents (e.g., HATU) to enhance amide bond formation efficiency .
- Temperature Control: Reactions at 45–60°C improve intermediate stability, as demonstrated in triazine-based syntheses .
- Purification: Gradient elution in preparative HPLC (C18 columns) resolves closely related impurities .
Q. How are impurities profiled and quantified in this compound?
Methodological Answer: Impurity analysis involves:
- HPLC-MS: Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18) coupled with mass spectrometry identifies trace impurities like unreacted intermediates or hydrolyzed byproducts .
- Pharmacopeial Standards: Follow USP/EP guidelines for validation, including limits of detection (LOD < 0.1%) and forced degradation studies (acid/heat exposure) .
Q. What computational models predict the compound’s pharmacological activity?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with dopamine D3 receptors (common targets for phenylpiperazine derivatives) .
- QSAR Studies: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with binding affinity .
Q. How can discrepancies in biological activity data be resolved?
Methodological Answer:
- Assay Standardization: Validate cell-based assays (e.g., cAMP inhibition in HEK-293 cells) using positive controls like aripiprazole .
- Data Normalization: Account for batch-to-batch variability in compound purity via LC-MS quantification .
- Meta-Analysis: Cross-reference results with independent studies on structurally analogous compounds (e.g., cariprazine) to identify trends .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Methodological Answer: Key SAR findings include:
- Phenylpiperazine Substitution: 4-Phenyl groups enhance dopamine receptor selectivity, while bulkier substituents (e.g., 2,3-dichlorophenyl) reduce off-target effects .
- Methoxy Position: Para-methoxy on the phenyl ring improves metabolic stability compared to ortho-substituted analogs .
- Acetic Acid Moiety: Esterification (e.g., ethyl ester) increases bioavailability but requires hydrolysis for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
